molecular formula C11H8INO2 B6187251 methyl 3-iodoquinoline-7-carboxylate CAS No. 2639443-04-0

methyl 3-iodoquinoline-7-carboxylate

Cat. No.: B6187251
CAS No.: 2639443-04-0
M. Wt: 313.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodoisoquinoline-7-carboxylate is a halogenated isoquinoline derivative with the molecular formula C₁₁H₈INO₂ and a molecular weight of 313.10 g/mol. This compound features an iodine substituent at the 3-position of the isoquinoline ring and a methyl ester group at the 7-position. Iodine’s high atomic mass and polarizability confer distinct electronic and steric properties to the molecule, making it valuable in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability compared to lighter halogens like chlorine or bromine .

Properties

CAS No.

2639443-04-0

Molecular Formula

C11H8INO2

Molecular Weight

313.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodoquinoline-7-carboxylate typically involves the iodination of quinoline derivatives. One common method is the reaction of 3-aminoquinoline with iodine and a suitable oxidizing agent to introduce the iodine atom at the 3-position. This is followed by esterification of the carboxylic acid group at the 7-position using methanol and an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodoquinoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminoquinoline derivative, while a Suzuki coupling could produce a biaryl compound .

Scientific Research Applications

Methyl 3-iodoquinoline-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-iodoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and quinoline ring system can facilitate binding to these targets through various interactions, including hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

Key analogs include halogen-, methoxy-, and trifluoromethyl-substituted isoquinoline carboxylates. Their structural differences influence reactivity, solubility, and spectroscopic profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 3-iodoisoquinoline-7-carboxylate 3-I, 7-COOCH₃ C₁₁H₈INO₂ 313.10 High reactivity in cross-coupling; lipophilic due to iodine
Methyl 3-chloroisoquinoline-7-carboxylate 3-Cl, 7-COOCH₃ C₁₁H₈ClNO₂ 221.64 Lower molecular weight; less reactive in nucleophilic substitutions
Ethyl 3-amino-7-bromoquinoline-2-carboxylate 3-NH₂, 7-Br, 2-COOCH₂CH₃ C₁₂H₁₁BrN₂O₂ 295.13 Bromine enhances stability; amino group enables functionalization
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate 4-OH, 7-OPh, 3-COOCH₃ C₁₇H₁₃NO₄ 295.29 Phenoxy group increases steric bulk; hydroxy enables hydrogen bonding

Physical and Chemical Properties

  • Solubility: Iodo derivatives like methyl 3-iodoisoquinoline-7-carboxylate exhibit lower water solubility compared to chloro or methoxy analogs due to iodine’s hydrophobicity .
  • Melting Point: Iodo-substituted compounds generally have higher melting points than chloro analogs (e.g., methyl 3-chloroisoquinoline-7-carboxylate melts at ~150–160°C, while the iodo analog is expected to exceed 180°C) due to stronger van der Waals forces .
  • Reactivity : The iodo group’s weak C–I bond (234 kJ/mol vs. C–Cl: 327 kJ/mol) facilitates nucleophilic aromatic substitution and metal-catalyzed cross-coupling, making it superior for synthesizing complex pharmaceuticals .

Spectroscopic Data

  • ¹H NMR: Protons near the iodine atom (e.g., H-4 or H-2) show downfield shifts due to iodine’s electronegativity. For example, in methyl 3-chloroisoquinoline-7-carboxylate, H-4 resonates at δ 8.90 ppm, whereas the iodo analog may shift further downfield (δ 9.10–9.30 ppm) .
  • ¹³C NMR : The carbon bonded to iodine (C-3) exhibits a characteristic upfield shift (~δ 105–110 ppm) compared to chlorine analogs (δ 125–130 ppm) due to iodine’s magnetic anisotropy .

Q & A

Q. What are the common synthetic routes for methyl 3-iodoquinoline-7-carboxylate, and how are reaction conditions optimized?

this compound is typically synthesized via multi-step protocols involving halogenation and esterification. For example, analogous compounds like ethyl 7-iodoquinoline-3-carboxylate are synthesized through sequential iodination of quinoline precursors followed by ester group introduction under controlled conditions (e.g., temperature: 60–80°C, inert atmosphere) . Key parameters such as reaction time, solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd catalysts for cross-coupling steps) are optimized to enhance yield (>70%) and purity (>95%) . Characterization via NMR (¹H/¹³C) and mass spectrometry confirms structural integrity .

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

Structural elucidation relies on:

  • ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbonyl/iodine substituents .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 343.97 for C₁₁H₈INO₂) .
  • HPLC : To assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What functional groups in this compound dictate its reactivity?

The iodinated quinoline core and ester group drive reactivity:

  • Iodine : Participates in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) for C–C or C–N bond formation .
  • Ester : Hydrolyzes to carboxylic acids under basic conditions (e.g., NaOH/EtOH) or undergoes transesterification .
  • Quinoline ring : Susceptible to electrophilic substitution (e.g., nitration, sulfonation) at electron-deficient positions .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in palladium-catalyzed cross-coupling reactions?

Optimization strategies include:

  • Catalyst screening : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura couplings, with ligand-to-metal ratios (1:1–2:1) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may require degassing to prevent catalyst oxidation .
  • Temperature control : 80–100°C balances reaction rate and decomposition risks .
  • Monitoring : TLC or LC-MS tracks intermediate formation and byproducts .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitutions on this compound?

Iodine's position (C3) directs electrophilic/nucleophilic attacks:

  • Steric effects : The ester group at C7 hinders substitutions at adjacent positions, favoring reactivity at C3 .
  • Electronic effects : Electron-withdrawing groups (e.g., COOMe) deactivate the quinoline ring, making C3 iodine a prime site for oxidative addition in Pd-mediated reactions .
  • Isotopic labeling (e.g., ¹²⁷I vs. ¹²⁵I) or DFT calculations can validate transition-state geometries .

Q. How does this compound serve as a scaffold for structure-activity relationship (SAR) studies in drug discovery?

  • Derivatization : The iodine and ester groups are modified to explore bioactivity. For example:
  • Suzuki coupling with aryl boronic acids introduces hydrophobic moieties for target binding .
  • Ester hydrolysis generates carboxylic acids for salt formation (e.g., sodium salts for improved solubility) .
    • Biological screening : Derivatives are tested in enzyme inhibition assays (e.g., kinase targets) or cellular models (e.g., anticancer activity in MTT assays) .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

  • Matrix interference : Biological samples (e.g., plasma) require SPE or protein precipitation prior to LC-MS/MS analysis .
  • Detection limits : Use isotopic internal standards (e.g., ¹³C-labeled analogs) to enhance sensitivity (LOQ < 1 ng/mL) .
  • Column selection : C18 columns with 2.6 µm particle size improve resolution for quinoline analogs .

Methodological Considerations

  • Synthetic reproducibility : Strict adherence to anhydrous conditions (e.g., molecular sieves for esterification) minimizes hydrolysis .
  • Data validation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 71742779 for analogous compounds) .
  • Ethical reporting : Disclose reaction yields, purity thresholds, and failed attempts to ensure transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.